Cas no 688354-45-2 (N-benzyl-2-{(2-fluorophenyl)methylsulfanyl}quinazolin-4-amine)
N-benzyl-2-{(2-fluorophenyl)methylsulfanyl}quinazolin-4-amine Chemical and Physical Properties
Names and Identifiers
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- N-benzyl-2-{(2-fluorophenyl)methylsulfanyl}quinazolin-4-amine
- AKOS002091228
- SR-01000565341-1
- F6548-4403
- BRD-K71448126-001-01-7
- SR-01000565341
- N-benzyl-2-[(2-fluorophenyl)methylsulfanyl]quinazolin-4-amine
- 688354-45-2
- N-benzyl-2-((2-fluorobenzyl)thio)quinazolin-4-amine
- N-benzyl-2-{[(2-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine
-
- Inchi: 1S/C22H18FN3S/c23-19-12-6-4-10-17(19)15-27-22-25-20-13-7-5-11-18(20)21(26-22)24-14-16-8-2-1-3-9-16/h1-13H,14-15H2,(H,24,25,26)
- InChI Key: AIZBAVILNZEVBO-UHFFFAOYSA-N
- SMILES: S(CC1C=CC=CC=1F)C1=NC2C=CC=CC=2C(=N1)NCC1C=CC=CC=1
Computed Properties
- Exact Mass: 375.12054692g/mol
- Monoisotopic Mass: 375.12054692g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 27
- Rotatable Bond Count: 6
- Complexity: 445
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.8
- Topological Polar Surface Area: 63.1Ų
N-benzyl-2-{(2-fluorophenyl)methylsulfanyl}quinazolin-4-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6548-4403-2μmol |
N-benzyl-2-{[(2-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine |
688354-45-2 | 2μmol |
$57.0 | 2023-09-08 | ||
| Life Chemicals | F6548-4403-5μmol |
N-benzyl-2-{[(2-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine |
688354-45-2 | 5μmol |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6548-4403-10μmol |
N-benzyl-2-{[(2-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine |
688354-45-2 | 10μmol |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6548-4403-20μmol |
N-benzyl-2-{[(2-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine |
688354-45-2 | 20μmol |
$79.0 | 2023-09-08 | ||
| Life Chemicals | F6548-4403-1mg |
N-benzyl-2-{[(2-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine |
688354-45-2 | 1mg |
$54.0 | 2023-09-08 | ||
| Life Chemicals | F6548-4403-2mg |
N-benzyl-2-{[(2-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine |
688354-45-2 | 2mg |
$59.0 | 2023-09-08 | ||
| Life Chemicals | F6548-4403-3mg |
N-benzyl-2-{[(2-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine |
688354-45-2 | 3mg |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6548-4403-4mg |
N-benzyl-2-{[(2-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine |
688354-45-2 | 4mg |
$66.0 | 2023-09-08 | ||
| Life Chemicals | F6548-4403-5mg |
N-benzyl-2-{[(2-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine |
688354-45-2 | 5mg |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6548-4403-10mg |
N-benzyl-2-{[(2-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine |
688354-45-2 | 10mg |
$79.0 | 2023-09-08 |
N-benzyl-2-{(2-fluorophenyl)methylsulfanyl}quinazolin-4-amine Related Literature
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
Additional information on N-benzyl-2-{(2-fluorophenyl)methylsulfanyl}quinazolin-4-amine
Introduction to N-benzyl-2-{(2-fluorophenyl)methylsulfanyl}quinazolin-4-amine (CAS No. 688354-45-2)
N-benzyl-2-{(2-fluorophenyl)methylsulfanyl}quinazolin-4-amine is a highly specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 688354-45-2, belongs to the quinazoline class of heterocyclic aromatic compounds, which are widely recognized for their diverse biological activities and potential therapeutic applications.
The molecular structure of N-benzyl-2-{(2-fluorophenyl)methylsulfanyl}quinazolin-4-amine incorporates several key functional groups that contribute to its unique chemical properties and biological interactions. The presence of a benzyl group, a fluorophenylmethylsulfanyl moiety, and an amine group at the 4-position of the quinazoline ring suggests a multifaceted role in drug design and molecular recognition processes.
In recent years, there has been a growing interest in quinazoline derivatives due to their demonstrated efficacy in various pharmacological contexts. Quinazolines have been extensively studied for their potential as kinase inhibitors, anticancer agents, and antimicrobial compounds. The introduction of fluorine atoms into the quinazoline scaffold often enhances metabolic stability and binding affinity, making these derivatives particularly valuable in drug discovery.
The specific modification of N-benzyl-2-{(2-fluorophenyl)methylsulfanyl}quinazolin-4-amine with a fluorophenylmethylsulfanyl group at the 2-position introduces additional complexity to its biological profile. This structural feature may contribute to selective interactions with biological targets, potentially leading to improved therapeutic outcomes. The benzyl group at the nitrogen position further modulates the compound's solubility and pharmacokinetic properties, which are critical factors in drug formulation and delivery.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of N-benzyl-2-{(2-fluorophenyl)methylsulfanyl}quinazolin-4-amine with various protein targets. These studies have highlighted its potential as an inhibitor of enzymes involved in cancer progression and inflammation. The compound's ability to disrupt key signaling pathways has made it a promising candidate for further investigation in preclinical studies.
The synthesis of N-benzyl-2-{(2-fluorophenyl)methylsulfanyl}quinazolin-4-amine involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The introduction of fluorine atoms, in particular, demands specialized synthetic methodologies to ensure high yield and purity. Researchers have leveraged palladium-catalyzed cross-coupling reactions and nucleophilic substitution strategies to construct the desired quinazoline core efficiently.
In vitro studies have begun to unravel the mechanistic aspects of N-benzyl-2-{(2-fluorophenyl)methylsulfanyl}quinazolin-4-amine's biological activity. Initial experiments suggest that the compound exhibits inhibitory effects on certain kinases, which are overexpressed in various types of cancer. Additionally, its interaction with inflammatory pathways has been observed, indicating potential therapeutic benefits in managing chronic inflammatory diseases.
The pharmacokinetic profile of N-benzyl-2-{(2-fluorophenyl)methylsulfanyl}quinazolin-4-amine is another area of active investigation. Researchers are evaluating its absorption, distribution, metabolism, and excretion (ADME) properties to optimize dosing regimens and minimize side effects. These studies are crucial for translating preclinical findings into effective clinical applications.
As part of ongoing research efforts, N-benzyl-2-{(2-fluorophenyl)methylsulfanyl}quinazolin-4-amine is being explored in combination therapies alongside other pharmacological agents. The rationale behind this approach is to enhance therapeutic efficacy while reducing the risk of resistance development. Preliminary results from combination studies are promising, suggesting that this compound may synergize with existing treatments to achieve better patient outcomes.
The regulatory landscape for novel pharmaceutical compounds like N-benzyl-2-{(2-fluorophenyl)methylsulfanyl}quinazolin-4-amine is stringent but well-defined. Compliance with Good Manufacturing Practices (GMP) and rigorous safety testing is essential for advancing this compound through clinical trials. Collaborative efforts between academic institutions, biotechnology companies, and regulatory agencies are facilitating the translation of laboratory discoveries into market-ready therapies.
In conclusion, N-benzyl-2-{(2-fluorophenyl)methylsulfanyl}quinazolin-4-am ine (CAS No. 688354-45-2) represents a significant advancement in quinazoline-based drug development. Its unique structural features, combined with promising preclinical data, position it as a valuable asset in the quest for novel therapeutic interventions. Continued research efforts will further elucidate its full potential across various disease indications.
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